1,5-Dihydroxy Canagliflozin is a derivative of Canagliflozin, which is primarily recognized as a sodium-glucose co-transporter 2 inhibitor. This compound is utilized in the management of type 2 diabetes mellitus by inhibiting glucose reabsorption in the kidneys, thus promoting glucose excretion through urine. The compound has gained attention due to its role in reducing the risk of cardiovascular events in patients with type 2 diabetes.
The synthesis of Canagliflozin, including its derivatives like 1,5-Dihydroxy Canagliflozin, involves several intricate steps. A notable method includes the coupling of thiophene derivatives with aryl groups through palladium-catalyzed reactions.
This multistep synthesis has been optimized for yield and purity, allowing for the production of significant quantities of the target compound.
The molecular structure of 1,5-Dihydroxy Canagliflozin features a complex arrangement that includes:
The IUPAC name for Canagliflozin is (2S,3R,4R,5S,6R)-2-(3-{[5-(4-fluorophenyl)thiophen-2-yl]methyl}-4-methylphenyl)-6-(hydroxymethyl)oxane-3,4,5-triol. The molecular weight averages around 444.516 g/mol .
Canagliflozin undergoes various chemical reactions that are essential for its pharmacological activity:
These reactions are crucial for understanding the pharmacokinetics and dynamics of the compound.
The mechanism by which 1,5-Dihydroxy Canagliflozin exerts its effects involves:
Key physical and chemical properties of 1,5-Dihydroxy Canagliflozin include:
These properties are critical for formulation development and storage considerations.
The primary applications of 1,5-Dihydroxy Canagliflozin are:
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4